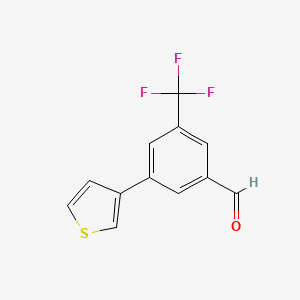
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde is a chemical compound that features a thiophene ring and a trifluoromethyl group attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde typically involves the introduction of the thiophene and trifluoromethyl groups onto a benzaldehyde framework. One common method involves the reaction of 3-thiophenylboronic acid with 3,5-bis(trifluoromethyl)benzaldehyde under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 3-Thiophen-3-yl-5-trifluoromethyl-benzoic acid.
Reduction: 3-Thiophen-3-yl-5-trifluoromethyl-benzyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a fluorine atom instead of a thiophene ring.
3-Thiophen-3-yl-benzaldehyde: Lacks the trifluoromethyl group.
5-Trifluoromethyl-2-thiophenecarboxaldehyde: Similar structure but with the aldehyde group on the thiophene ring.
Uniqueness
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde is unique due to the combination of the thiophene ring and the trifluoromethyl group on the benzaldehyde framework. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H7F3OS |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
3-thiophen-3-yl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-4-8(6-16)3-10(5-11)9-1-2-17-7-9/h1-7H |
Clé InChI |
DDZOFEVQVRURMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=CC(=CC(=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




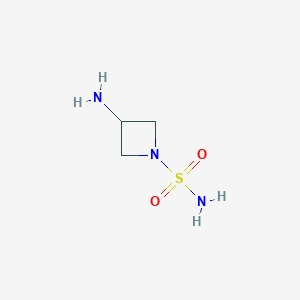

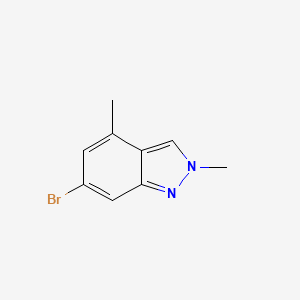
![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)
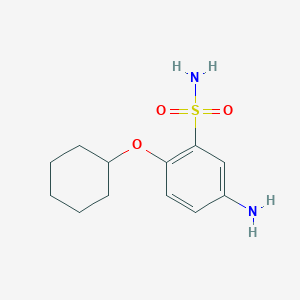
![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)

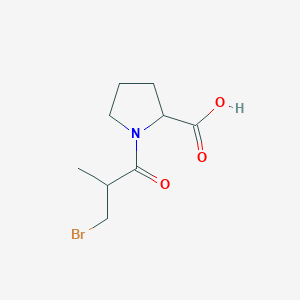
![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)

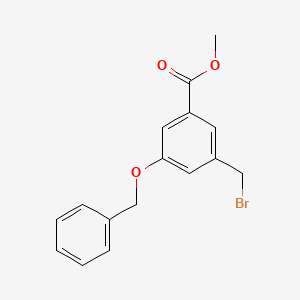
![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)
